4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid
Description
This compound features a pyrimidine core substituted at the 4-position with a tert-butoxycarbonyl (Boc)-protected piperidine moiety, a methyl group at the 2-position, and a carboxylic acid at the 5-position. The Boc group enhances stability during synthetic processes, while the carboxylic acid provides polarity, making the molecule amenable to salt formation or further derivatization.
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
2-methyl-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-10-17-9-12(14(20)21)13(18-10)11-5-7-19(8-6-11)15(22)23-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,20,21) |
InChI Key |
AWOKXCFYEQLNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid
The halogenated pyrimidine precursor serves as the electrophilic partner in this route. Ethyl acetoacetate undergoes cyclization with urea under acidic conditions to yield 2-methylpyrimidine-5-carboxylate, followed by regioselective chlorination at position 4. Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) selectively substitutes a hydroxyl group with chlorine, producing ethyl 4-chloro-2-methylpyrimidine-5-carboxylate. Hydrolysis with lithium hydroxide (LiOH) in tetrahydrofuran (THF) converts the ester to the carboxylic acid.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Urea, HCl, EtOH, reflux | 78 |
| Chlorination | POCl₃, DMF, 80°C, 4 h | 65 |
| Ester Hydrolysis | LiOH, THF/H₂O, rt, 12 h | 92 |
Buchwald-Hartwig Amination with Boc-Piperidine-4-amine
The Boc-protected piperidine amine undergoes palladium-catalyzed coupling with 4-chloro-2-methylpyrimidine-5-carboxylic acid. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃), Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C, the reaction achieves C–N bond formation. The Boc group remains intact under these conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Optimization Insights:
-
Catalyst Loading: 2 mol% Pd₂(dba)₃ minimizes side reactions.
-
Solvent Choice: Toluene outperforms DMF in suppressing decarboxylation.
Hantzsch Dihydropyrimidine Synthesis with Subsequent Oxidation
Formation of Dihydropyrimidine Intermediate
Boc-piperidine-4-carbaldehyde, ethyl acetoacetate, and urea react in ethanol under reflux to form 1,4-dihydropyrimidine. The aldehyde’s Boc group remains stable under mildly acidic conditions (pH 4–5), directing regioselectivity to position 4.
Reaction Scheme:
Oxidation to Aromatic Pyrimidine
Oxidation with manganese dioxide (MnO₂) in dichloromethane (DCM) aromatizes the dihydropyrimidine, yielding ethyl 4-(1-Boc-piperidin-4-yl)-2-methylpyrimidine-5-carboxylate. Hydrolysis with LiOH affords the carboxylic acid.
Spectroscopic Validation:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.62 (s, 3H, CH₃), 3.45–3.60 (m, 4H, piperidine).
-
Yield: 68% over two steps.
| Method | Time | Yield (%) |
|---|---|---|
| Conventional Heating | 12 h | 72 |
| Microwave | 15 min | 85 |
Critical Analysis of Methodologies
Functional Group Compatibility
The Boc group’s stability varies across methods:
Regioselectivity Challenges
Direct chlorination of pyrimidine-5-carboxylic acid often produces mixtures. Directed ortho-metalation using lithium diisopropylamide (LDA) improves selectivity for position 4.
Purification Considerations
Reverse-phase chromatography effectively separates diastereomers arising from chiral piperidine precursors. Gradient elution (acetonitrile/water + 0.1% TFA) resolves Boc-protected intermediates.
Industrial-Scale Feasibility and Cost Metrics
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrimidine rings, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or nucleophile-substituted products.
Scientific Research Applications
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidine and pyrimidine rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Substituent Variations at the Pyrimidine 2-Position
- 2-Methyl vs. However, this substitution may reduce solubility due to higher hydrophobicity .
- 2-Methyl vs. 2-Chloro (): Chlorine’s electronegativity can improve intermolecular interactions (e.g., halogen bonding) in biological systems. For example, 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)-2-chloropyrimidine-5-carboxylic acid (CAS 1198306-37-4) may exhibit stronger target affinity but lower metabolic stability compared to the methyl-substituted analog .
Heterocycle Modifications
- Pyrimidine vs. Oxazole () :
The oxazole-containing analog, 2-(1-(tert-Boc)piperidin-4-yl)oxazole-5-carboxylic acid (CAS 1909319-03-4), features a five-membered heterocycle instead of pyrimidine. Oxazole’s reduced ring size and altered electronic properties may confer distinct reactivity in materials science or drug synthesis, such as improved thermal stability or modified optical characteristics .
Functional Group Differences
- Carboxylic Acid vs. Ester (): Ethyl esters (e.g., Ethyl 4-((3-((tert-Boc)amino)phenyl)amino)-2-chloropyrimidine-5-carboxylate) exhibit higher lipophilicity, enhancing membrane permeability but requiring hydrolysis for activation. The carboxylic acid in the target compound offers immediate polarity, favoring aqueous solubility and salt formation .
Piperidine-Linker Modifications
- Direct Attachment vs. Methylamino Spacer (): Compounds like 4-(((1-(tert-Boc)piperidin-4-yl)methyl)amino)-2-chloropyrimidine-5-carboxylic acid introduce a methylamino spacer between the piperidine and pyrimidine.
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-methylpyrimidine-5-carboxylic acid (CAS No. 1603910-02-6) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 321.37 g/mol
- Structural Characteristics : The compound features a piperidine ring and a pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives of piperidine and pyrimidine have shown significant antibacterial properties against Gram-positive bacteria, including resistant strains like MRSA and VRE .
- Anti-inflammatory Effects : Compounds with similar functional groups have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Inflammation Modulation :
- Antitumor Activity :
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile of the compound in animal models.
- Mechanistic Studies : To better understand the pathways through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity against specific targets.
Q & A
Q. Yield Optimization Tips :
- Control reaction temperature (60–80°C) to minimize Boc deprotection.
- Use anhydrous solvents to prevent hydrolysis of the Boc group .
- Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Analytical Workflow :
NMR Spectroscopy :
- ¹H NMR : Confirm Boc group integrity (singlet at ~1.4 ppm for tert-butyl) and piperidine/pyrimidine proton environments (e.g., pyrimidine CH₃ at ~2.5 ppm) .
- ¹³C NMR : Verify carbonyl signals (Boc carbonyl at ~155 ppm; carboxylic acid at ~170 ppm).
Mass Spectrometry (MS) :
- ESI-MS in negative mode to detect [M−H]⁻ ions. Expected molecular weight: ~363.4 g/mol (C₁₇H₂₅N₃O₄).
HPLC :
- Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .
Q. Common Pitfalls :
- Residual solvents (DMF, DCM) may persist; employ rigorous drying under vacuum.
- Boc group instability under acidic conditions requires neutral pH during analysis .
Basic: What are the critical stability considerations for storing and handling this compound?
Methodological Answer:
- Storage : Keep at −20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or carboxylic acid .
- Handling :
- Use gloves and eye protection (GHS Category 2A eye irritation risk) .
- Avoid prolonged exposure to humidity; work in a desiccator or dry glovebox.
- Decomposition Signs :
- Discoloration (yellowing) indicates Boc degradation.
- Monitor via FT-IR for loss of Boc carbonyl peak (~1680–1720 cm⁻¹).
Advanced: How can computational modeling predict the compound’s physicochemical properties and bioavailability?
Methodological Answer:
Computational Tools :
- Lipinski’s Rule of Five : Predict oral bioavailability using molecular weight (<500), logP (<5), H-bond donors/acceptors (<10 total) .
- Molecular Dynamics (MD) Simulations : Assess solubility by simulating interactions with water molecules.
- Density Functional Theory (DFT) : Calculate pKa of the carboxylic acid group to predict ionization state at physiological pH .
Case Study :
A structurally analogous chromeno-pyrimidine exhibited logP ~2.8 and polar surface area ~90 Ų, suggesting moderate permeability . Apply similar protocols to this compound using software like Gaussian or Schrödinger Suite.
Advanced: What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
Root-Cause Analysis :
Assay Variability :
- Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Replicate experiments with standardized protocols (e.g., IC₅0 determination via MTT assay).
Metabolite Interference :
Target Selectivity :
Q. Example Workflow :
| Variable Tested | Observed IC₅0 (μM) | Potential Confounder |
|---|---|---|
| Serum-free media | 12.3 ± 1.2 | Serum protein binding |
| Serum-containing | 25.7 ± 2.1 | Reduced free compound |
Advanced: How can regioselectivity be controlled during functionalization of the pyrimidine ring?
Methodological Answer:
Synthetic Design :
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., methyl at C2) to favor substitution at C5.
- Metal-Catalyzed Cross-Coupling :
Case Study :
For analogous 5-fluoro-6-(4-methoxyphenyl)pyrimidines, EAS at C4 achieved >80% regioselectivity using HNO₃/H₂SO₄ at 0°C .
Advanced: What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
Methodological Answer:
In Vitro Models :
Q. In Vivo Models :
Q. Data Interpretation :
| Model Type | Key Parameter | Target Threshold |
|---|---|---|
| In vitro (IC₅0) | <10 μM | Lead compound |
| In vivo (AUC₀–24) | >500 ng·h/mL | Bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
